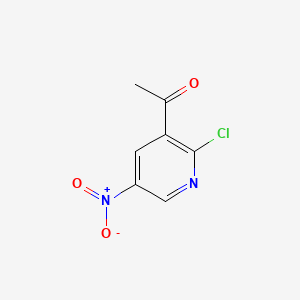

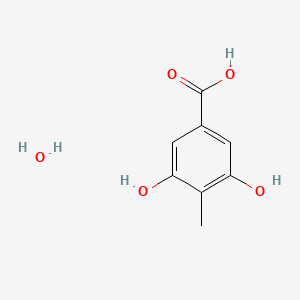

3,5-Dihydroxy-4-methylbenzoic acid hemihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,5-Dihydroxy-4-methylbenzoic acid hemihydrate is a useful research compound. Its molecular formula is C16H18O9 and its molecular weight is 354.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Activities and Molecular Mechanisms

Gallic acid, closely related to 3,5-Dihydroxy-4-methylbenzoic acid through its structural similarity (being also known as 3,4,5-trihydroxybenzoic acid), has been extensively studied for its potent anti-inflammatory properties. Research highlights its significant pharmacological activities, including anti-inflammatory effects primarily through the MAPK and NF-κB signaling pathways, reducing the release of inflammatory cytokines and cell infiltration. This makes gallic acid a promising candidate for treating various inflammation-related diseases, providing a theoretical basis for clinical applications and guiding future research and medicinal development (Jinrong Bai et al., 2020).

Health Aspects and Safety Evaluation

Methyl paraben, a methyl ester of p-hydroxybenzoic acid (which shares a functional group with 3,5-Dihydroxy-4-methylbenzoic acid), has been used as an antimicrobial preservative in various products for over 50 years. It is well-absorbed and rapidly excreted without evidence of accumulation, demonstrating practical non-toxicity and minimal irritancy in acute toxicity studies. This extensive review supports its continued safe use in consumer products, highlighting the importance of understanding the safety profiles of chemical compounds related to 3,5-Dihydroxy-4-methylbenzoic acid (M. Soni et al., 2002).

Environmental Impact and Behavior

The review on parabens, including esters of para-hydroxybenzoic acid (similar in structure to 3,5-Dihydroxy-4-methylbenzoic acid), sheds light on their occurrence, fate, and behavior in aquatic environments. Despite effective wastewater treatment processes, low concentrations persist in effluents, surface water, and sediments due to continuous environmental introduction. Their widespread presence and potential as weak endocrine disrupter chemicals underscore the need for further studies to understand their environmental impact fully (Camille Haman et al., 2015).

Analytical Methods for Antioxidant Activity

The comprehensive review of analytical methods for determining antioxidant activity illuminates the significance of antioxidants in various fields. It critically presents important tests used to determine antioxidant activity, highlighting the detection mechanism, applicability, and pros and cons of these methods. This review aids in understanding how compounds with antioxidant properties, like derivatives of 3,5-Dihydroxy-4-methylbenzoic acid, can be analyzed and utilized in food engineering, medicine, and pharmacy (I. Munteanu & C. Apetrei, 2021).

Mecanismo De Acción

- The primary targets of 3,5-Dihydroxy-4-methylbenzoic acid hemihydrate are not explicitly mentioned in the available literature. However, it’s essential to note that this compound is found in oyster extracts and has antioxidant activity .

Target of Action

: Potential Function of 3,5-Dihydroxy-4-Methoxybenzyl Alcohol (DHMBA) in Neuroprotection: A Review. (Source: X-MOL)

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,5-Dihydroxy-4-methylbenzoic acid hemihydrate involves the oxidation of 4-methylcatechol to form the corresponding carboxylic acid.", "Starting Materials": [ "4-methylcatechol", "Sodium hydroxide", "Sodium hypochlorite", "Hydrochloric acid", "Water" ], "Reaction": [ "Dissolve 4-methylcatechol in a solution of sodium hydroxide in water.", "Add sodium hypochlorite to the solution and stir for several hours.", "Acidify the solution with hydrochloric acid to precipitate the product.", "Collect the product by filtration and wash with water.", "Dry the product to obtain 3,5-Dihydroxy-4-methylbenzoic acid hemihydrate." ] } | |

Número CAS |

199926-34-6 |

Fórmula molecular |

C16H18O9 |

Peso molecular |

354.31 g/mol |

Nombre IUPAC |

3,5-dihydroxy-4-methylbenzoic acid;hydrate |

InChI |

InChI=1S/2C8H8O4.H2O/c2*1-4-6(9)2-5(8(11)12)3-7(4)10;/h2*2-3,9-10H,1H3,(H,11,12);1H2 |

Clave InChI |

IXNJGQHDWCJSSW-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1O)C(=O)O)O.O |

SMILES canónico |

CC1=C(C=C(C=C1O)C(=O)O)O.CC1=C(C=C(C=C1O)C(=O)O)O.O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1148587.png)

![(1R,6S)-6-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylic acid](/img/structure/B1148593.png)